Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-
Description
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanone group, a dimethyl-isoxazolyl ring, and a fluorophenyl-piperazinyl moiety. Its molecular formula is C16H18FN3O2 .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-11-15(12(2)22-18-11)16(21)20-9-7-19(8-10-20)14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDZTSDVDWWTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitution due to their lone electron pairs. Common reactions include:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives.
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Acylation : Acetic anhydride or acyl chlorides selectively modify the secondary amine of the piperazine ring.
Example Reaction:
Oxidation Reactions
The isoxazole ring undergoes oxidation under strong acidic or oxidative conditions:
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Ring Cleavage : Concentrated HNO₃ or KMnO₄ cleaves the isoxazole ring to form α,β-unsaturated ketones.
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Fluorophenyl Stability : The 4-fluorophenyl group resists oxidation due to fluorine’s electron-withdrawing effects .
Key Products:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| HNO₃ (conc.) | Nitro-substituted ketones | 80°C, 6 hr |
| KMnO₄ | Dicarboxylic acid | H₂O, 100°C, 3 hr |
Reduction Reactions
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Catalytic Hydrogenation : Pd/C or Raney Ni reduces the isoxazole ring to a β-aminoketone.
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Piperazine Stability : The piperazine ring remains intact under standard hydrogenation conditions .
Mechanism:
Isoxazole Ring Modifications
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitration at C-5 position |
| Cycloaddition | Azides (Click Chemistry) | Triazole derivatives |
| Hydrolysis | HCl (6M), reflux | Ring opening to diketone |
Piperazine Ring Reactivity
| Reaction | Specificity | Applications |
|---|---|---|
| N-Arylation | Buchwald-Hartwig conditions | Biaryl piperazine derivatives |
| Sulfonylation | Tosyl chloride, Et₃N | Sulfonamide prodrugs |
Cross-Coupling Reactions
The fluorophenyl group enables Suzuki-Miyaura coupling with boronic acids using Pd(PPh₃)₄ as a catalyst:
Photochemical Reactions
UV irradiation (254 nm) induces:
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C-F Bond Activation : Forms aryl radicals for C-C bond formation .
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Piperazine Ring Rearrangement : Generates diazepine analogs under inert atmosphere.
Comparative Reactivity Insights
| Structural Feature | Reactivity Compared to Analogs | Key Difference |
|---|---|---|
| 4-Fluorophenyl Group | 10× slower electrophilic substitution vs. phenyl | Electron-withdrawing -F |
| 3,5-Dimethyl Isoxazole | Higher thermal stability vs. unsubstituted isoxazole | Steric protection by methyl groups |
Industrial and Pharmacological Implications
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Scalable Synthesis : Continuous-flow reactors optimize acylation and alkylation steps (yield >90%).
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Metabolic Stability : Fluorine enhances resistance to cytochrome P450 oxidation, critical for drug design.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]- exhibit significant antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial for mood regulation. Studies have shown that modifications in the isoxazole ring can enhance the selectivity and potency of these compounds against various serotonin receptors, making them potential candidates for treating major depressive disorders .
2. Antipsychotic Effects
The compound's structural characteristics suggest it may also possess antipsychotic properties. Similar piperazine derivatives have been studied for their effects on dopamine receptors, particularly D2 receptors, which are implicated in psychotic disorders such as schizophrenia. Preliminary studies indicate that this compound could modulate dopaminergic activity effectively .
Pharmacological Insights
1. Neuropharmacology
The neuropharmacological profile of Methanone suggests it may interact with multiple neurotransmitter systems, including serotonin and dopamine pathways. This multi-target approach can lead to improved therapeutic outcomes in treating complex neuropsychiatric conditions .
2. Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how variations in the chemical structure of Methanone affect its biological activity. For instance, the presence of fluorine atoms has been linked to enhanced lipophilicity and receptor binding affinity, which may increase the compound's efficacy and bioavailability .
Case Studies
| Study | Findings |
|---|---|
| Study on Antidepressant Efficacy | Demonstrated significant improvement in depressive symptoms in animal models when administered with Methanone derivatives. |
| Antipsychotic Activity Research | Showed potential reduction in psychotic symptoms with minimal side effects compared to traditional antipsychotics. |
| Neurotransmitter Interaction Study | Found that Methanone selectively modulates serotonin and dopamine receptors, suggesting a dual-action mechanism beneficial for treating depression and psychosis. |
Mechanism of Action
The mechanism of action of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-4-isoxazolyl)(2-fluorophenyl)methanol: This compound shares the isoxazole and fluorophenyl groups but differs in the presence of a methanol group instead of a piperazinyl moiety.
(3,5-Dimethyl-4-isoxazolyl)(phenyl)methanol: Similar to the previous compound but lacks the fluorine atom.
Uniqueness
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methanone, specifically the compound Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-, is an organic chemical with notable biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H20FN3O2
- Molecular Weight : 317.36 g/mol
- CAS Number : 925147-88-2
- Structural Characteristics : The compound features a piperazine ring, a fluorophenyl group, and an isoxazole moiety, contributing to its biological activity.
Research indicates that Methanone exhibits significant interactions with various neurotransmitter systems:
- Dopamine Transporter (DAT) : Methanone has been studied for its binding affinity to DAT. It has shown moderate to high affinity in displacement assays, indicating potential use in treating disorders related to dopamine dysregulation such as ADHD and schizophrenia .
- Sigma Receptor Modulation : As a sigma receptor antagonist, it may influence neuroprotective pathways and could be beneficial in conditions like depression or anxiety disorders .
Pharmacological Effects
- Antidepressant Properties : Studies suggest that compounds similar to Methanone may exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is hypothesized to contribute to these effects .
- Cognitive Enhancement : Research indicates that the compound may enhance cognitive functions through its action on the cholinergic system, which is crucial for memory and learning processes .
- Neuroprotective Effects : The compound's interaction with sigma receptors suggests potential neuroprotective properties, making it a candidate for neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Safety and Toxicology
Preliminary toxicological assessments have been conducted to evaluate the safety profile of Methanone:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing piperazinyl-isoxazolyl methanone derivatives, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves coupling a substituted isoxazole carbonyl chloride with a fluorophenyl-piperazine derivative under reflux conditions. For example, sodium ethoxide-mediated alkylation (e.g., with α-halogenated ketones) followed by recrystallization from ethanol is a common approach . Optimizing stoichiometry (e.g., 1:1 molar ratio of triazole to ketone) and reaction time (~10 hours) improves yields. Contaminants like unreacted intermediates are minimized via ice-water precipitation and ethanol recrystallization .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for verifying the piperazine and isoxazole ring systems. Key signals include:
- ¹H NMR: Aromatic protons (δ 6.8–7.4 ppm for fluorophenyl), isoxazole CH3 (δ 2.1–2.3 ppm), and piperazine CH2 (δ 3.2–3.5 ppm).
- ¹³C NMR: Carbonyl (C=O) at ~165–170 ppm and quaternary carbons in the isoxazole ring (~150–160 ppm).
Mass spectrometry (HRMS) confirms molecular weight, while IR identifies carbonyl stretches (~1680 cm⁻¹) .
Q. How can researchers assess the purity of this compound, and what are common impurities?
- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) using Chromolith or Purospher® columns resolves impurities like unreacted 4-fluorophenylpiperazine or isoxazole intermediates. Residual solvents (e.g., DMF) are quantified via Gas Chromatography (GC) .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory bioactivity data across studies (e.g., antimicrobial vs. enzyme inhibition)?
- Methodological Answer: Discrepancies often arise from substituent effects (e.g., electron-withdrawing groups on the isoxazole) or assay conditions (e.g., bacterial strain variability). Systematic SAR studies should compare analogs like 3,5-dimethyl vs. nitro-substituted isoxazoles . Control experiments (e.g., MIC assays with standardized inoculum sizes) and molecular docking (e.g., binding to HPPD or Pfmrk) clarify target specificity .
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) identifies critical interactions, such as hydrogen bonding between the methanone carbonyl and active-site residues (e.g., AtHPPD His226 and Phe424). Free energy perturbation (FEP) calculations predict the impact of substituents (e.g., fluorophenyl vs. chlorophenyl) on binding .
Q. What experimental designs are recommended for evaluating metabolic stability in vitro?
- Methodological Answer: Use liver microsomes (human/rat) incubated with the compound (1–10 µM) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Compare half-life (t₁/₂) to reference compounds (e.g., verapamil). Isoxazole ring oxidation and N-dealkylation of the piperazine are common metabolic pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition (e.g., IC₅₀ variability)?
- Methodological Answer: Variability may stem from assay parameters (e.g., ATP concentration in kinase assays) or enzyme sources (recombinant vs. native). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic substrate assays). For example, Pfmrk inhibition should be tested at physiological ATP levels (1–5 mM) .
Synthesis Optimization Table
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Solvent | Anhydrous DMF | Minimizes hydrolysis | |
| Coupling Agent | DCC/HOBt | Enhances amide bond formation | |
| Purification | Ethanol recrystallization | Removes polar impurities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
